![molecular formula C15H17N3O4S B3005228 Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 938018-09-8](/img/structure/B3005228.png)
Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Description
This compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity . The compound also contains a sulfanyl group (-SH), which can influence the oxidative processes in the organism .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thioxopyrimidines, are synthesized through [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, a sulfanyl group, and a tetrahydrofuran moiety. The exact structure would need to be confirmed through spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. These could include properties such as melting point, solubility, and density .Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
properties
IUPAC Name |
methyl 7-methyl-4-oxo-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-8-6-10(14(20)21-2)11-12(16-8)18(15(23)17-13(11)19)7-9-4-3-5-22-9/h6,9H,3-5,7H2,1-2H3,(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCUEXFDZXXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC3CCCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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